N-Dodecyl-N-methylmonoazonium 15-crown
Description
N-Dodecyl-N-methylmonoazonium 15-crown is a synthetic macrocyclic compound combining a 15-crown-5 ether core with an azo-functionalized alkyl chain. The structure comprises a dodecyl (C12) chain and a methyl group attached to a monoazonium moiety, which is integrated into the 15-membered crown ether ring. This design confers unique solubility, ion-binding, and catalytic properties. The 15-crown-5 ether component selectively complexes sodium ions (Na⁺), while the hydrophobic dodecyl chain enhances organic-phase solubility, making it valuable in phase-transfer catalysis and biomolecular conjugation .
Synthetic routes for analogous crown ether-azo hybrids often involve diazo-transfer reactions or alkylation of preformed crown ethers. For instance, 15-crown-5 derivatives are synthesized using phase-transfer catalysts to improve reaction efficiency .
Properties
CAS No. |
129117-49-3 |
|---|---|
Molecular Formula |
C23H48BrNO4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
13-dodecyl-13-methyl-1,4,7,10-tetraoxa-13-azoniacyclopentadecane;bromide |
InChI |
InChI=1S/C23H48NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-24(2)14-16-25-18-20-27-22-23-28-21-19-26-17-15-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DUHBLGCXLOJNDU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-] |
Synonyms |
N-dodecyl-N-methylmonoazonium 15-crown N-dodecyl-N-methylmonoazonium 15-crown-5-bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Ion-Binding Properties
N-Dodecyl-N-methylmonoazonium 15-crown exhibits superior solubility in both polar organic solvents (e.g., acetonitrile) and aqueous media compared to non-functionalized crown ethers. The dodecyl chain mitigates the hydrophilicity of the crown ether, enabling applications in biphasic systems. In contrast, unmodified 15-crown-5 requires polar aprotic solvents like DMSO for optimal solubility .
Table 1: Solubility Comparison in Common Solvents
| Compound | Water Solubility | DMSO Solubility | Acetonitrile Solubility |
|---|---|---|---|
| 15-Crown-5 | Low | High | Moderate |
| This compound | Moderate | High | High |
| 18-Crown-6 | Low | High | Low |
The sodium ion-binding capacity of this compound (log K ≈ 2.5–3.0) is slightly lower than 18-crown-6 (log K ~4.3 for K⁺) but comparable to unmodified 15-crown-5 (log K ~1.5 for Na⁺). However, its azo group introduces redox-active behavior, enabling applications in stimuli-responsive systems .
Catalytic and Reaction Efficiency
The compound outperforms simpler crown ethers in reactions requiring phase-transfer activity. For example:
- In diazonaphthoquinone synthesis, 15-crown-5 reduces reaction time by 40% compared to protic solvents .
- This compound enhances yields in sulfo-NHS ester synthesis by solubilizing sodium salts in organic phases (yield: 85–93% vs. 60–70% without crown ethers) .
Table 2: Catalytic Performance in Model Reactions
| Reaction | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfo-NHS ester synthesis | None | 60–70 | 12–24 |
| Sulfo-NHS ester synthesis | 15-Crown-5 | 85–93 | 6–8 |
| Diazonaphthoquinone synthesis | This compound | 90–95 | 2–4 |
Stability and Functional Versatility
This compound demonstrates pH-dependent stability, maintaining integrity in neutral to mildly acidic conditions (pH 5–8). This contrasts with azo-crown ethers lacking alkyl chains, which degrade rapidly in aqueous media due to hydrolysis . Its stability in superoxide-containing solutions (e.g., KO2/DMSO mixtures) is comparable to 18-crown-6, making it suitable for redox-sensitive applications .
Comparison with Other Azo-Functionalized Crown Ethers
- Tetrazolo-triazine Crown Ethers: These compounds exhibit higher thermal stability (decomposition >300°C) but lack the phase-transfer utility of this compound due to their rigid structures .
- Azo-Benzocrown Ethers: While effective in photoresponsive ion sensing, their synthesis is more complex (yields: 50–60% vs. 85–95% for N-Dodecyl-N-methylmonoazonium derivatives) .
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